Lacto-N-tetraose

Übersicht

Beschreibung

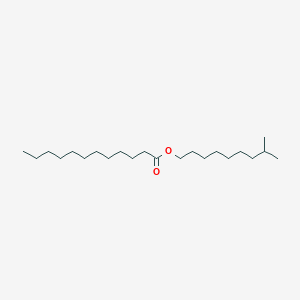

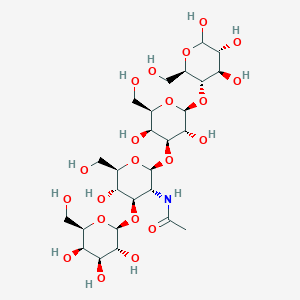

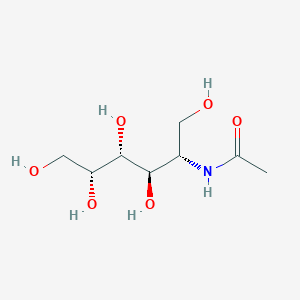

Lacto-N-tetraose (LNT) is a complex sugar found in human milk . It is one of the few characterized human milk oligosaccharides (HMOs) and is enzymatically synthesized from the substrate lactose . It is biologically relevant in the early development of the infant gut flora . LNT is composed of four monosaccharides, meaning it is classed as a tetra-saccharide . The monosaccharide units are galactose, N-acetylglucosamine, an additional galactose, and glucose .

Synthesis Analysis

The synthesis of LNT has been reported in several studies . It is produced by fermentation with genetically modified strains of Escherichia coli K-12 . The synthesis of LNT remains a frontier issue in glycobiology due to the challenge of isolating appreciable quantities of homogenous HMOs from breast milk .

Molecular Structure Analysis

LNT is a tetrasaccharide composed of four monosaccharide units in the order galactose, N-acetylglucosamine, another galactose, and glucose, joined by “1-3 β-linkages” in a linear chain . It has the chemical formula C26H45NO21 .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of LNT are complex and involve multiple steps . These reactions are typically catalyzed by enzymes and involve the formation of glycosidic bonds between the monosaccharide units .

Physical And Chemical Properties Analysis

LNT is a purified, white to off-white amorphous powder . It is produced by a microbial process that involves the genetically modified strain, Escherichia coli K-12 DH1 . Its molecular formula is C26H45NO21 .

Wissenschaftliche Forschungsanwendungen

-

Infant Nutrition

- Application : LNT is a complex sugar found in human milk . It is one of the few characterized human milk oligosaccharides (HMOs) and is enzymatically synthesized from the substrate lactose . It is biologically relevant in the early development of the infant gut flora .

- Method : LNT is added to a variety of foods, including infant and follow-on formula, foods for infants and toddlers, foods for special medical purposes, and food supplements .

- Outcome : The consumption of LNT contributes to the healthy development of the infant gut flora .

-

Biosynthesis

- Application : LNT is produced in Bacillus subtilis by co-expressing the lactose permease (LacY), β-1,3-N-acetylglucosaminyltransferase (LgtA), and β-1,4-galactostltransferase (LgtB) .

- Method : The synthetic pathway of LNT was constructed by co-expressing the lactose permease (LacY), β-1,3-N-acetylglucosaminyltransferase (LgtA), and β-1,4-galactostltransferase (LgtB) in Bacillus subtilis . The LNnT titer reached 4.52 g/L in a 3-L bioreactor with an optimal glucose and lactose feeding strategy .

- Outcome : The LNnT biosynthesis could be significantly increased by optimizing enzymes expression levels and modular pathway engineering for balancing the precursors supply in B. subtilis .

-

Inhibition of Harmful Bacteria

- Application : LNT has been shown to have antiadhesive antimicrobial activity . It can inhibit the adhesion of harmful bacteria , reducing challenges due to these bacteria .

- Method : This is a natural property of LNT and occurs when it is present in the gut. The exact mechanisms are still being researched, but it is believed that LNT binds to harmful bacterial proteins, preventing them from adhering to the gut lining .

- Outcome : The growth of harmful bacteria has been shown to be reduced upon the addition of LNT .

-

Antiviral Effect

- Application : LNT has been found to have antiviral effects . This makes it beneficial for overall health and immunity.

- Method : The exact mechanisms are still being researched, but it is believed that LNT interferes with the ability of viruses to infect cells .

- Outcome : The presence of LNT can help to reduce the risk of viral infections .

-

Core Structure for Fucosylation and Sialylation

- Application : LNT serves as a core structure for fucosylation and sialylation, generating functional derivatives and elongation generating longer chains of core structures .

- Method : In biochemical reactions, fucose or sialic acid molecules are added to the LNT core structure, creating more complex sugars .

- Outcome : These complex sugars have various functions in the body, including roles in immune response and cell-cell communication .

-

Promotion of Cell Maturation

- Application : LNT has been found to promote cell maturation .

- Method : The exact mechanisms are still being researched, but it is believed that LNT influences the signaling pathways that control cell growth and development .

- Outcome : The presence of LNT can help to promote the healthy maturation of cells .

Safety And Hazards

The safety of LNT has been evaluated by several regulatory bodies. The European Food Safety Authority concluded that LNT is safe under the proposed conditions of use . The intake of LNT from the NF at the proposed use levels is unlikely to exceed the intake level of naturally occurring LNT in breastfed infants on a body weight basis .

Zukünftige Richtungen

The efficient microbial production of LNT is a topic of ongoing research . Future directions include fine-tuning of lactose import and metabolism, and the development of more efficient production hosts . The promising physiological effects of LNT, including its prebiotic property, antiadhesive antimicrobial activity, and antiviral effect, suggest that it has great commercial importance .

Eigenschaften

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H45NO21/c1-6(32)27-11-21(47-25-18(39)15(36)12(33)7(2-28)44-25)13(34)8(3-29)43-24(11)48-22-14(35)9(4-30)45-26(19(22)40)46-20-10(5-31)42-23(41)17(38)16(20)37/h7-26,28-31,33-41H,2-5H2,1H3,(H,27,32)/t7-,8-,9-,10-,11-,12+,13-,14+,15+,16-,17-,18-,19-,20-,21-,22+,23?,24+,25+,26+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXQLFFDZXPOFPO-FSGZUBPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)O)CO)CO)O)CO)O)OC4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H](OC([C@@H]([C@H]3O)O)O)CO)CO)O)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H45NO21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10331554 | |

| Record name | Lacto-N-tetraose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10331554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

707.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lacto-N-tetraose | |

CAS RN |

14116-68-8 | |

| Record name | Lacto-N-tetraose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10331554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B87387.png)